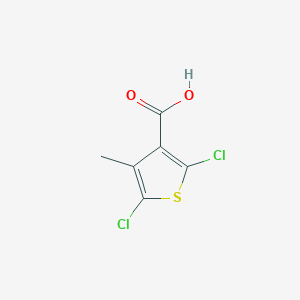

2,5-Dichloro-4-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dichloro-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYXBZFCVCNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189331-61-1 | |

| Record name | 2,5-dichloro-4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid typically involves the chlorination of 4-methylthiophene-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-methylthiophene-3-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue the reaction until the evolution of hydrogen chloride gas ceases.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substitution reactions yield various substituted thiophene derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in alcohols or aldehydes .

Scientific Research Applications

Organic Synthesis

2,5-Dichloro-4-methylthiophene-3-carboxylic acid serves as a valuable intermediate in organic synthesis. Its structure allows for functionalization, making it a precursor for synthesizing more complex molecules. The compound can undergo reactions such as nucleophilic substitution and coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives |

| Coupling Reactions | Forms biaryl compounds useful in drug discovery |

| Esterification | Produces esters for various applications |

Pharmacological Applications

Research indicates that thiophene derivatives exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, compounds similar to this compound have shown potential in treating conditions such as arthritis and other inflammatory diseases due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Anti-inflammatory Activity

A study demonstrated that thiophene derivatives significantly reduced inflammation in animal models by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound could be developed into a therapeutic agent.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in organic electronics. Thiophenes are known for their conductivity and stability, making them ideal candidates for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Organic Photovoltaics | Used as a component in solar cell materials |

| OLEDs | Acts as an emissive layer or charge transport layer |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Isomers: Positional Effects on Reactivity

4,5-Dichloro-3-methylthiophene-2-carboxylic Acid ()

- Structure : Chlorine atoms at positions 4 and 5, methyl at position 3, and carboxylic acid at position 2.

- Key Differences : The altered positions of substituents lead to distinct electronic and steric environments. For example, the proximity of chlorine atoms to the carboxylic acid group in this isomer may enhance acidity compared to the target compound.

- Applications : Used in advanced pharmaceutical synthesis, highlighting how positional isomerism affects molecular interactions in drug design .

Simpler Thiophene Derivatives: Substituent Impact

- Key Differences :

- Acidity : The absence of electron-withdrawing chlorine atoms results in a less acidic carboxylic acid group (pKa ~3.5–4.0) compared to the target compound.

- Reactivity : Lacks sites for selective substitution, making it less versatile in multi-step syntheses.

- Key Differences :

- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the thiophene ring, unlike the electron-withdrawing chlorine in the target compound.

- Applications : Primarily used in materials science (e.g., conductive polymers), contrasting with the medicinal focus of chlorinated analogs .

Physicochemical Properties (Table 1)

Biological Activity

2,5-Dichloro-4-methylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The presence of chlorine and methyl groups at specific positions on the thiophene ring contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogenic bacteria and fungi.

Key Findings:

- Gram-positive Bacteria: The compound demonstrated selective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant strains .

- Fungal Pathogens: The compound also showed activity against drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus. For instance, derivatives with specific substitutions on the thiophene ring were found to inhibit growth at MIC values around 16 µg/mL for C. auris isolates .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Studies:

- A549 Human Lung Cancer Cells: Derivatives of this compound were tested against A549 cells, revealing significant cytotoxic effects with IC50 values indicating strong anti-tumor activity. Some derivatives outperformed established chemotherapeutics like gefitinib .

- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these compounds interact closely with key receptors involved in cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound derivatives.

Insights:

- Substituent Effects: Small substituents on the thiophene ring are well-tolerated, enhancing the compound's potency as a d-amino acid oxidase (DAO) inhibitor. However, larger branched side chains tend to decrease inhibitory potency, indicating a delicate balance between structural modifications and biological activity .

- Hydrophobic Interactions: Studies have shown that hydrophobic interactions with residues in target proteins significantly influence binding affinity and subsequent biological activity .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2,5-Dichloro-4-methylthiophene-3-carboxylic acid, and how can purity be optimized?

The synthesis typically involves halogenation and carboxylation of substituted thiophene precursors. For example, chlorination of 4-methylthiophene-3-carboxylic acid under controlled conditions (e.g., using Cl₂ or SOCl₂) may yield the dichloro derivative. A key step is regioselective chlorination at the 2- and 5-positions, which requires careful temperature control (e.g., 0–5°C) to avoid overhalogenation. Purification often involves solvent extraction (e.g., diethyl ether/water partitioning) followed by recrystallization from toluene or ethyl acetate . Purity optimization requires monitoring via HPLC or TLC, with yields improved by iterative crystallization and spectroscopic validation (NMR, IR) .

Q. How should researchers characterize this compound to confirm its structure and purity?

Full characterization requires:

- NMR spectroscopy : Compare H and C NMR peaks to theoretical predictions (e.g., methyl group at δ ~2.5 ppm, carboxylic proton at δ ~12-14 ppm).

- Mass spectrometry : Confirm molecular ion [M+H] matches the molecular formula (C₆H₄Cl₂O₂S).

- Melting point : Consistent with literature values (if available; discrepancies >2°C indicate impurities).

- Microanalysis : Validate %C, %H, and %Cl content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for its recrystallization?

Polar aprotic solvents like ethyl acetate or toluene are preferred due to the compound’s low solubility in water. Slow evaporation at room temperature yields high-purity crystals. For example, dissolving the crude product in warm toluene followed by gradual cooling to 4°C can produce well-defined crystals for X-ray diffraction studies .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing carboxylic acid and chloro substituents deactivate the thiophene ring, limiting direct participation in Suzuki or Ullmann couplings. However, the methyl group at position 4 may sterically hinder reactivity at adjacent positions. To enable functionalization, researchers often employ protective groups (e.g., esterification of the carboxylic acid) to modulate electronic effects. Catalytic systems like Pd(PPh₃)₄ with CuI co-catalysts have been used for selective C–H activation in similar chlorinated heterocycles .

Q. What analytical challenges arise when distinguishing between positional isomers (e.g., 2,4- vs. 2,5-dichloro derivatives)?

Isomeric differentiation relies on:

- NMR splitting patterns : Adjacent substituents (e.g., 2,5-dichloro) produce distinct coupling constants compared to non-adjacent isomers.

- X-ray crystallography : Resolves spatial arrangements unambiguously but requires high-quality single crystals.

- IR spectroscopy : Carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) are consistent across isomers, but chloro/methyl group vibrations differ slightly (~600–800 cm⁻¹) .

Q. How can computational methods predict the compound’s behavior in supramolecular assemblies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions, such as hydrogen bonding between carboxylic acid dimers. Molecular docking studies can predict binding affinities in host-guest systems, particularly with biological targets like enzyme active sites. These methods guide experimental design by identifying energetically favorable conformations .

Q. What strategies mitigate decomposition during prolonged storage?

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.

- Stabilizers : Add 1–2% (w/w) ascorbic acid to neutralize reactive oxygen species.

- Regular monitoring : Use LC-MS every 3–6 months to detect degradation products (e.g., dechlorinated byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Replicate synthesis : Follow published procedures exactly, noting solvent purity and heating rates.

- Cross-validate characterization : Compare data across multiple techniques (e.g., NMR vs. X-ray).

- Collaborative verification : Share samples with independent labs to confirm results. Contradictions often arise from undetected polymorphs or residual solvents, which can be resolved via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.